Comparative Inhibition of Angiogenin's Ribonucleolytic Activity by C-Terminal Peptide Fragments
Angiogenin (108-122) demonstrates a specific and quantifiable inhibitory effect on the ribonucleolytic activity of the parent angiogenin protein. This effect is a defining characteristic of C-terminal-derived peptides, a functional class to which this compound belongs. This inhibition profile distinguishes it from other angiogenin fragments, such as N-terminal peptides, which show no activity [1].
| Evidence Dimension | Inhibition of angiogenin ribonucleolytic activity using tRNA as substrate |
|---|---|
| Target Compound Data | 39% inhibition |
| Comparator Or Baseline | Control (uninhibited angiogenin activity); N-terminal angiogenin peptides |
| Quantified Difference | 39% reduction in activity relative to control; N-terminal peptides show 0% inhibition. |
| Conditions | In vitro assay using tRNA as a substrate for the full-length angiogenin protein. |
Why This Matters
This quantitative inhibition data is essential for researchers designing experiments to probe angiogenin function, as it validates the compound's ability to modulate its primary enzymatic target.
- [1] Rybak, S. M., Auld, D. S., St. Clair, D. K., Yao, Q. Z., & Fett, J. W. (1989). C-terminal angiogenin peptides inhibit the biological and enzymatic activities of angiogenin. Biochemical and Biophysical Research Communications, 162(1), 535–543. View Source
